2,5-Difluorobenzenethiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

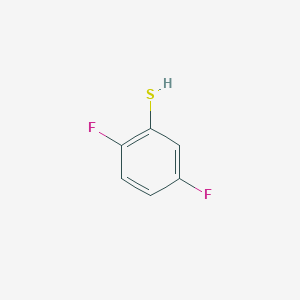

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-difluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2S/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRVQUXEBQKVEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397105 | |

| Record name | 2,5-difluorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77380-28-0 | |

| Record name | 2,5-difluorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-difluorobenzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 2,5-Difluorobenzenethiol (CAS: 77380-28-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Difluorobenzenethiol, a fluorinated aromatic thiol of interest in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, safety and handling, synthesis, reactivity, and potential applications, with a focus on providing practical information for laboratory use.

Chemical Identity and Physicochemical Properties

This compound is an organofluorine compound characterized by a benzene ring substituted with a thiol group and two fluorine atoms at the 2 and 5 positions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 77380-28-0 | [1][2][][4] |

| Molecular Formula | C₆H₄F₂S | [1][2][][4] |

| Molecular Weight | 146.16 g/mol | [1][2][][4] |

| Appearance | Colorless to light yellow liquid | [2][4] |

| Boiling Point | 162.4 °C at 760 mmHg | [2][4] |

| Density | 1.323 g/cm³ | [2][4] |

| Flash Point | 56.4 °C | [2][4] |

| Melting Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents (e.g., ether, chloroform, alcohols) and sparingly soluble in water. | [5] |

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Flammable liquids | H227: Combustible liquid |

| Acute toxicity, oral | H302: Harmful if swallowed |

| Acute toxicity, dermal | H312: Harmful in contact with skin |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H318: Causes serious eye damage |

| Acute toxicity, inhalation | H332: Harmful if inhaled |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation |

(Source:[6])

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or if there is a risk of inhalation.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

Synthesis of this compound

General Experimental Protocol (Hypothetical)

Step 1: Diazotization of 2,5-Difluoroaniline

-

Dissolve 2,5-difluoroaniline in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Formation of the Xanthate Intermediate

-

In a separate flask, dissolve potassium ethyl xanthate in water and cool the solution.

-

Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

Step 3: Hydrolysis to this compound

-

Add a solution of sodium hydroxide to the reaction mixture.

-

Heat the mixture under reflux for several hours to hydrolyze the xanthate intermediate.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl).

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

Reactivity and Potential Reactions

The reactivity of this compound is primarily dictated by the thiol group, which can act as a nucleophile or be oxidized. The fluorine atoms on the aromatic ring influence the acidity of the thiol and the reactivity of the ring itself.

Nucleophilic Substitution

The thiolate anion, formed by deprotonation of the thiol with a base, is a potent nucleophile and can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.

General Experimental Protocol for S-Alkylation

-

Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or acetone) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a base (e.g., potassium carbonate (1.5 eq) or sodium hydride (1.1 eq)) and stir the mixture at room temperature for 30 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[7]

Oxidation

The thiol group of this compound can be oxidized to form a disulfide. This reaction can occur in the presence of mild oxidizing agents or even upon exposure to air, especially in the presence of base.[7]

Spectroscopic Data

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Characteristics |

| ¹H NMR | Aromatic protons would appear as complex multiplets in the range of 7.0-7.5 ppm. The thiol proton would likely appear as a broad singlet, with its chemical shift dependent on concentration and solvent. |

| ¹³C NMR | Aromatic carbons would appear in the range of 110-165 ppm. Carbons directly bonded to fluorine would show large one-bond C-F coupling constants. |

| ¹⁹F NMR | Two distinct signals would be expected for the two non-equivalent fluorine atoms, likely appearing as multiplets due to coupling with protons and the other fluorine atom. |

| IR Spectroscopy | Characteristic peaks would include S-H stretching (around 2550 cm⁻¹), C-S stretching, and C-F stretching (around 1200-1000 cm⁻¹), as well as aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | The molecular ion peak would be observed at m/z = 146. Fragmentation patterns would likely involve the loss of the thiol group and potentially the fluorine atoms. |

Applications in Drug Development

The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. The 2,5-difluorophenylthio moiety, introduced through this compound, represents a valuable building block in medicinal chemistry. While specific drugs containing this exact moiety are not prominently documented, the broader class of fluorinated aryl thioethers has been explored in various therapeutic areas. The lipophilicity and electron-withdrawing nature of the difluorophenyl group can be strategically utilized to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. For instance, compounds containing similar structural motifs have been investigated as enzyme inhibitors and receptor modulators. The development of novel antimicrobial agents has also explored scaffolds containing dimethylphenyl substituents, highlighting the potential of substituted phenyl groups in modulating biological activity.[8]

Conclusion

This compound is a valuable, yet under-characterized, building block for organic synthesis, with potential applications in drug discovery and materials science. This technical guide has summarized the available information on its properties, safety, and reactivity, and has provided hypothetical, yet plausible, experimental protocols to guide researchers in its use. Further experimental investigation is warranted to fully elucidate its properties and expand its utility in various scientific disciplines.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 4. 2,5-DIFLUORO THIOPHENOL - Safety Data Sheet [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,5-Difluorobenzene-1-thiol | C6H4F2S | CID 3836323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 2,5-Difluorobenzenethiol

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Difluorobenzenethiol

This guide provides a comprehensive overview of the core (CAS No: 77380-28-0), tailored for researchers, scientists, and professionals in drug development.[1][2] This document consolidates key data, outlines general experimental protocols for property determination, and presents logical workflows relevant to its application and handling.

Core Physicochemical Properties

This compound is a fluorinated aromatic thiol compound utilized as a building block in organic synthesis and as a research chemical.[][4] Its physical state is typically a colorless to light yellow liquid.[1] The quantitative physicochemical properties are summarized in the tables below for ease of reference and comparison.

Table 1: Identification and Structural Properties

| Property | Value | Source |

| IUPAC Name | This compound | [2][] |

| Synonyms | 2,5-DIFLUORO THIOPHENOL, BENZENETHIOL, 2,5-DIFLUORO- | [1][5] |

| CAS Number | 77380-28-0 | [1][2] |

| Molecular Formula | C₆H₄F₂S | [1][] |

| Molecular Weight | 146.16 g/mol | [1][] |

| Canonical SMILES | C1=CC(=C(C=C1F)S)F | [] |

| InChI | InChI=1S/C6H4F2S/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | [] |

| InChI Key | PQRVQUXEBQKVEQ-UHFFFAOYSA-N | [] |

Table 2: Thermodynamic and Physical Properties

| Property | Value | Conditions | Source |

| Boiling Point | 162.4°C | at 760 mmHg | [1] |

| Flash Point | 56.4°C | [1] | |

| Density | 1.323 g/cm³ | [1] | |

| Physical State | Colorless to light yellow liquid | [1] | |

| Melting Point | No data available | [1] | |

| Vapor Pressure | No data available | [1] | |

| Solubility | No data available | [1] |

Experimental Protocols

While specific experimental protocols for the determination of physicochemical properties for this compound are not detailed in the available literature, the following section describes standard methodologies used for such characterizations.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A standard laboratory method for determining the boiling point is:

-

Apparatus: A distillation flask, a condenser, a thermometer, a heating mantle, and boiling chips.

-

Procedure:

-

A sample of the liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The thermometer is positioned so that the top of the bulb is level with the side arm of the flask leading to the condenser.

-

The liquid is heated, and the temperature is recorded when the liquid is boiling and a steady stream of condensate is observed. This temperature is the boiling point at the measured atmospheric pressure.

-

For pressure-sensitive compounds, vacuum distillation is employed, and the boiling point is reported at a specific pressure (e.g., 59 °C at 20 mmHg for the isomer 2,4-Difluorobenzenethiol).[6][7]

-

Density Measurement

Density is the mass per unit volume of a substance.

-

Apparatus: A pycnometer (a flask with a specific, known volume) and an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid, ensuring no air bubbles are present, and weighed again.

-

The temperature of the sample is recorded.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

-

Apparatus: A closed-cup flash-point tester (e.g., Pensky-Martens or Tag Closed Tester).

-

Procedure:

-

The sample is placed in the test cup and slowly heated at a constant rate.

-

A small flame is periodically passed over the surface of the liquid.

-

The flash point is the temperature at which a flash is observed when the ignition source is applied.

-

Logical Workflows

As a versatile chemical intermediate, this compound is primarily used in organic synthesis. The following diagrams illustrate a representative synthetic application and a crucial laboratory handling workflow.

Workflow for Nucleophilic Aromatic Substitution

This compound can serve as a nucleophile in substitution reactions. The following diagram illustrates a generalized workflow for its use in synthesizing a diaryl sulfide, a common motif in medicinal chemistry.

Caption: A logical workflow for the synthesis of a diaryl sulfide using this compound.

Safe Handling Workflow

Given its hazard profile, which includes being a combustible liquid and harmful if swallowed or in contact with skin, a strict safety protocol is mandatory.[2]

Caption: A mandatory safety workflow for handling this compound in a laboratory setting.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. 2,5-Difluorobenzene-1-thiol | C6H4F2S | CID 3836323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,5-DIFLUORO THIOPHENOL | 77380-28-0 [amp.chemicalbook.com]

- 5. 2,5-DIFLUORO THIOPHENOL | 77380-28-0 [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. 2,4-二氟苯硫酚 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 2,5-Difluorobenzenethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2,5-difluorobenzenethiol, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document details two principal routes starting from commercially available precursors: 2,5-difluoroaniline and 1-bromo-2,5-difluorobenzene. Each pathway is presented with detailed experimental protocols, quantitative data, and visual representations of the chemical transformations to facilitate practical application in a laboratory setting.

Executive Summary

The synthesis of this compound can be effectively achieved through two main strategies: the diazotization of 2,5-difluoroaniline followed by reaction with a sulfur source, and the nucleophilic aromatic substitution of a suitable 1-halo-2,5-difluorobenzene. The diazotization route offers multiple variations, including the formation and subsequent reduction of a sulfonyl chloride intermediate or direct conversion using a xanthate salt. The nucleophilic aromatic substitution pathway provides a more direct approach. This guide will explore these methods, providing the necessary data and protocols for their successful implementation.

Data Presentation

The following tables summarize the key quantitative data for the different synthetic pathways to this compound.

| Parameter | 2,5-Difluorobenzenesulfonyl Chloride | This compound |

| Starting Material | 2,5-Difluoroaniline | 2,5-Difluorobenzenesulfonyl Chloride |

| Molecular Formula | C₆H₃ClF₂O₂S | C₆H₄F₂S |

| Molecular Weight | 212.60 g/mol | 146.16 g/mol |

| Typical Yield | 87% | >80% (estimated) |

| Purity | >97% | >98% (after purification) |

| Boiling Point | 65-70 °C (0.5 mmHg)[1] | Not explicitly reported, requires vacuum distillation |

| Density | 1.58 g/mL at 25 °C | Not explicitly reported |

Synthesis Pathway 1: From 2,5-Difluoroaniline via Diazotization

This versatile route begins with the diazotization of 2,5-difluoroaniline to form a diazonium salt, which can then be converted to the target thiol through several methods.

Pathway 1A: Via Sulfonyl Chloride Intermediate

This two-step approach involves the initial formation of 2,5-difluorobenzenesulfonyl chloride, followed by its reduction to this compound.

References

Spectroscopic Analysis of 2,5-Difluorobenzenethiol: A Technical Guide

Introduction

2,5-Difluorobenzenethiol is an organosulfur compound of interest in various fields, including pharmaceutical development and materials science. Its structural elucidation and purity assessment are critical for research and application. This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. It includes predicted data based on analogous structures, detailed experimental protocols for data acquisition, and logical workflows for analysis, tailored for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for determining the detailed molecular structure of a compound in solution.[1] For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly informative.

Predicted Spectroscopic Data

While a definitive experimental spectrum for this compound is not publicly available, the following data are predicted based on the analysis of similar compounds, including thiophenol and various fluorobenzene derivatives.[2][3][4] Chemical shifts are referenced to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| SH | 3.5 - 4.0 | Singlet (broad) | - |

| H-3 | 6.9 - 7.1 | Doublet of Doublets of Doublets (ddd) | J(H-F⁵) ≈ 8-10, J(H-H⁴) ≈ 8-9, J(H-F²) ≈ 3-4 |

| H-4 | 6.8 - 7.0 | Doublet of Doublets of Doublets (ddd) | J(H-H³) ≈ 8-9, J(H-F⁵) ≈ 5-7, J(H-H⁶) ≈ 2-3 |

| H-6 | 7.1 - 7.3 | Doublet of Doublets of Doublets (ddd) | J(H-F⁵) ≈ 8-10, J(H-F²) ≈ 5-7, J(H-H⁴) ≈ 2-3 |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

|---|---|---|---|

| C-1 (C-S) | 125 - 130 | Doublet of Doublets (dd) | J(C-F²) ≈ 20-25, J(C-F⁵) ≈ 3-5 |

| C-2 (C-F) | 158 - 163 | Doublet (d) | ¹J(C-F) ≈ 240-250 |

| C-3 (C-H) | 115 - 120 | Doublet of Doublets (dd) | J(C-F²) ≈ 20-25, J(C-F⁵) ≈ 5-8 |

| C-4 (C-H) | 118 - 123 | Doublet of Doublets (dd) | J(C-F⁵) ≈ 20-25, J(C-F²) ≈ 5-8 |

| C-5 (C-F) | 156 - 161 | Doublet (d) | ¹J(C-F) ≈ 240-250 |

| C-6 (C-H) | 112 - 117 | Doublet of Doublets (dd) | J(C-F⁵) ≈ 20-25, J(C-F²) ≈ 3-5 |

Experimental Protocol for NMR Analysis

The following protocol outlines a general procedure for acquiring high-resolution NMR spectra of this compound.

-

Sample Preparation :

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[5] Common solvents for NMR include CDCl₃, Acetone-d₆, and DMSO-d₆.[6]

-

Vortex the mixture until the sample is fully dissolved.[5]

-

Filter the solution through a pipette with a cotton or glass wool plug directly into a standard 5 mm NMR tube to remove any particulate matter.[5]

-

Ensure the liquid height in the tube is at least 4 cm.[5]

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Tune and lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. For routine work, default shim values may suffice.[7]

-

Acquire the ¹H spectrum. Typically, a single scan is sufficient for good signal-to-noise if the sample is concentrated enough.[7]

-

Acquire the ¹³C spectrum using proton broadband decoupling.[8] This technique removes ¹H-¹³C coupling, resulting in a spectrum of singlets for each unique carbon, unless C-F coupling is present.[8]

-

If desired, acquire a ¹⁹F NMR spectrum.

-

-

Data Processing :

-

Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.

-

Phase correct the spectrum to ensure pure absorption lineshapes.[5]

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[5][9]

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.[5]

-

Analyze the multiplicities and coupling constants to determine the connectivity of the molecule.[5]

-

Workflow Visualization

Caption: Workflow for NMR-based structural analysis of this compound.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10]

Predicted Spectroscopic Data

The characteristic IR absorption bands for this compound are predicted based on known frequencies for specific functional groups.[11][12][13]

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3050 - 3100 | Aromatic C-H Stretch | Medium-Weak |

| 2550 - 2600 | S-H Stretch (Thiol) | Weak |

| 1580 - 1610 | Aromatic C=C Ring Stretch | Medium |

| 1470 - 1500 | Aromatic C=C Ring Stretch | Medium |

| 1200 - 1300 | C-F Stretch | Strong |

| 800 - 900 | C-H Out-of-plane Bending | Strong |

Experimental Protocol for FT-IR Analysis

For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a common and straightforward method.

-

Instrument Preparation :

-

Sample Application :

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.

-

-

Data Acquisition :

-

Data Processing and Cleaning :

-

The instrument software will generate the final transmittance or absorbance spectrum.[14]

-

Analyze the spectrum by identifying the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.

-

Workflow Visualization

Caption: Workflow for FT-IR analysis using the ATR technique.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.[15][16]

Predicted Spectroscopic Data

The molecular formula for this compound is C₆H₄F₂S.

Table 4: Predicted Mass Spectrometry Data for this compound

| Parameter | Value | Note |

|---|---|---|

| Molecular Weight | 146.16 g/mol | - |

| Exact Mass | 146.0001 Da | The monoisotopic mass. |

| Molecular Ion (M⁺) | m/z 146 | Expected base peak in many MS techniques. |

| Key Fragment Ions | m/z 145 | [M-H]⁺ |

| m/z 113 | [M-SH]⁺ |

| | m/z 100 | [M-F₂]⁺ or other rearrangements |

Experimental Protocol for MS Analysis

Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing polar molecules like thiophenols.

-

Sample Preparation :

-

Prepare a stock solution of the sample by dissolving it in an organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[17]

-

Create a dilute solution for analysis by taking an aliquot (e.g., 100 µL) of the stock solution and diluting it with an appropriate solvent mixture (e.g., 1 mL of methanol/water) to a final concentration of about 1-10 µg/mL.[17]

-

If necessary, add a small amount of an acid like formic acid to aid in protonation for positive ion mode. Avoid using trifluoroacetic acid (TFA) as it can suppress the signal.[17]

-

Filter the final solution to prevent blockage of the instrument's tubing.[17]

-

-

Data Acquisition :

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in either positive or negative ion mode. For thiols, both modes can be effective.

-

Optimize ESI parameters such as cone voltage and collision energy to minimize in-source fragmentation and obtain a clear molecular ion peak.[16]

-

For structural analysis, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

-

-

Data Analysis :

-

Determine the m/z of the molecular ion to confirm the molecular weight.

-

Use high-resolution mass spectrometry (e.g., Q-TOF) to determine the exact mass and confirm the elemental formula.[18]

-

Analyze the fragmentation pattern from the MS/MS spectrum to corroborate the proposed molecular structure.

-

Workflow Visualization

Caption: General workflow for Mass Spectrometry analysis via ESI.

References

- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Thiophenol(108-98-5) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. chemicalbook.com [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. eurisotop.com [eurisotop.com]

- 7. ekwan.github.io [ekwan.github.io]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. rsc.org [rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. mdpi.com [mdpi.com]

- 13. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 14. benchchem.com [benchchem.com]

- 15. sfrbm.org [sfrbm.org]

- 16. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 18. research.unipd.it [research.unipd.it]

A Theoretical and Computational Guide to Difluorobenzenethiol Isomers for Researchers and Drug Development Professionals

An In-depth Technical Whitepaper on the Structural, Spectroscopic, and Computational Analysis of the Six Isomers of Difluorobenzenethiol.

This technical guide provides a comprehensive overview of the theoretical and computational studies of the six isomers of difluorobenzenethiol. Designed for researchers, scientists, and professionals in drug development, this document details the structural and spectroscopic properties of these compounds, outlines robust computational methodologies for their in-silico analysis, and provides standardized experimental protocols for their synthesis and characterization. The isomers covered are 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluorobenzenethiol.

While extensive experimental and computational data for all six isomers is not uniformly available in the public domain, this guide consolidates the existing information and presents a validated computational workflow to generate reliable predictive data for the less-studied isomers. This approach empowers researchers to conduct comparative studies and further investigate the unique properties of each isomer.

Isomeric Structures of Difluorobenzenethiol

The six isomers of difluorobenzenethiol are defined by the substitution pattern of the two fluorine atoms on the benzene ring relative to the thiol group.

An In-depth Technical Guide to the Solubility and Stability of 2,5-Difluorobenzenethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2,5-difluorobenzenethiol. Due to the limited availability of specific quantitative data in public literature, this document emphasizes the theoretical framework, expected properties based on analogous compounds, and detailed experimental protocols to enable researchers to determine these parameters in a laboratory setting. Understanding the solubility and stability of this compound is critical for its application in chemical synthesis, drug development, and materials science, as these properties influence reaction kinetics, purification processes, formulation, and storage.

Core Concepts: Solubility and Stability of Thiols

Benzenethiols, also known as thiophenols, are aromatic compounds containing a sulfhydryl (-SH) group attached to a benzene ring. Their solubility and stability are governed by the interplay of the aromatic ring and the thiol functional group.

Solubility: The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a useful guideline. The aromatic ring is nonpolar and hydrophobic, while the thiol group is weakly polar and capable of weak hydrogen bonding. The presence of two fluorine atoms on the benzene ring in this compound increases its polarity and can influence its interaction with solvents.

Stability: The stability of this compound refers to its resistance to chemical change under various conditions. The primary degradation pathway for thiols is oxidation. The thiol group can be oxidized to form disulfides, and further oxidation can lead to sulfenic, sulfinic, and sulfonic acids.[1] Factors such as exposure to air (oxygen), light, heat, and the presence of metal ions can influence the rate of degradation.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₄F₂S | [2][3] |

| Molecular Weight | 146.16 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.323 g/cm³ | [2] |

| Boiling Point | 162.4°C at 760 mmHg | [2] |

| Flash Point | 56.4°C | [2] |

| Solubility | No specific data available | [2] |

| Chemical Stability | No specific data available | [2] |

Solubility Profile

Table 2: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The hydrophobic difluorobenzene ring limits solubility, although the thiol group can engage in weak hydrogen bonding. Thiols are generally less soluble in protic solvents than their alcohol analogs.[4] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF) | Good | These solvents can interact with the polar C-F and S-H bonds without the strong hydrogen bonding competition present in protic solvents. |

| Nonpolar | Toluene, Hexane, Diethyl ether | Good | The nonpolar aromatic ring is expected to interact favorably with nonpolar solvents.[4] |

| Chlorinated | Dichloromethane, Chloroform | Good | These solvents have intermediate polarity and are generally good solvents for a wide range of organic compounds. |

Stability and Degradation

The primary stability concern for this compound is its susceptibility to oxidation. The thiol group can readily oxidize, especially in the presence of oxygen, to form a disulfide dimer. This process can be catalyzed by light and trace metals.

Proposed Degradation Pathway

A likely degradation pathway for this compound is the oxidative coupling to form bis(2,5-difluorophenyl) disulfide. Further oxidation under more aggressive conditions could lead to the formation of sulfonic acids.

Diagram 1: Proposed Oxidative Degradation Pathway

Caption: Proposed oxidative degradation pathway of this compound.

Handling and Storage Recommendations

To minimize degradation, this compound should be handled and stored under an inert atmosphere (e.g., nitrogen or argon).[1][5] It is advisable to use deoxygenated solvents when preparing solutions. Store the compound in a cool, dark, and dry place in a tightly sealed container.[2][6]

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Qualitative Solubility

This method allows for a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, methanol, ethanol, DMF, DMSO, acetonitrile, THF, toluene, hexane, dichloromethane)

-

Small test tubes or vials

-

Vortex mixer

Procedure:

-

Add approximately 10 mg of this compound to a test tube.

-

Add the selected solvent dropwise (e.g., 0.1 mL at a time) while vortexing.

-

Continue adding solvent up to a total volume of 1 mL.

-

Observe the solution for clarity. A clear solution indicates solubility at that concentration. The formation of a precipitate or cloudy suspension indicates insolubility or partial solubility.

-

Record the observations for each solvent.

Protocol for Quantitative Solubility Determination (Gravimetric Method)

This protocol provides a quantitative measure of solubility.

Diagram 2: Experimental Workflow for Gravimetric Solubility Determination

Caption: Workflow for quantitative solubility determination by the gravimetric method.

Materials:

-

This compound

-

Chosen solvent

-

Scintillation vials or other sealable containers

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Evaporation system (e.g., rotary evaporator or vacuum oven)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent.

-

Seal the vial and place it in a shaker at a constant temperature for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Transfer the filtered solution to a pre-weighed vial.

-

Evaporate the solvent completely under reduced pressure or in a vacuum oven.

-

Weigh the vial containing the dried residue.

-

Calculate the solubility by subtracting the initial weight of the vial from the final weight and dividing by the volume of the supernatant taken.

Protocol for Stability Assessment using HPLC

This method monitors the degradation of this compound over time.

Materials:

-

This compound

-

Chosen solvent (HPLC grade)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 HPLC column

-

Autosampler vials

Procedure:

-

Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

-

Develop an HPLC method capable of separating this compound from its potential degradation products.

-

Inject a sample of the freshly prepared solution (time = 0) into the HPLC and record the peak area of the parent compound.

-

Store the stock solution under the desired conditions (e.g., room temperature exposed to light, room temperature in the dark, 4°C).

-

At specified time intervals (e.g., 1, 3, 7, 14, and 30 days), inject an aliquot of the stock solution into the HPLC and record the peak area of the parent compound.

-

Plot the percentage of the remaining this compound (relative to the time = 0 sample) versus time to determine its stability under the tested conditions.

Protocol for Thiol Quantification (Ellman's Assay)

Ellman's reagent (DTNB) reacts with free thiol groups to produce a colored product that can be quantified spectrophotometrically. This assay can be used to determine the concentration of the free thiol group of this compound in solution and monitor its decrease due to oxidation.

Diagram 3: Logical Relationship for Ellman's Assay

References

A Technical Guide to the Commercial Availability and Purity of 2,5-Difluorobenzenethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of 2,5-Difluorobenzenethiol (CAS No. 77380-28-0). This fluorinated aromatic thiol is a valuable building block in medicinal chemistry and materials science, making reliable sourcing and accurate purity assessment critical for research and development.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity needs. The compound is typically offered at purities ranging from 95% to over 98%. Below is a summary of representative commercial sources.

Table 1: Commercial Availability and Purity of this compound

| Supplier | Purity | Available Quantities |

| Oakwood Chemical[1] | 97% | 250mg, 1g, 5g |

| American Custom Chemicals Corporation[2] | 95.00% | 1g, 2.5g |

| AK Scientific[2] | --- | 5g, 10g |

| Nanjing Jinheyou Trading Co., Ltd.[2] | 98% min | Grams, Kilograms |

| Bide Pharmatech Ltd.[2] | --- | --- |

| BOC Sciences[3] | --- | --- |

Note: Availability and exact purity specifications should always be confirmed with the supplier and by consulting the Certificate of Analysis (CoA) for a specific lot.

Purity and Quality Control

The purity of this compound is most commonly determined by Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS) for definitive identification of impurities.[2][4] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and purity assessment.

Experimental Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the purity analysis of this compound. Instrument conditions may need to be optimized for your specific system.

1. Objective: To determine the purity of a this compound sample and identify any potential impurities.

2. Materials and Equipment:

-

This compound sample

-

High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

-

Volumetric flasks and pipettes

-

Autosampler vials with caps

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

-

A suitable capillary column (e.g., a non-polar or medium-polarity column such as a 5% phenyl-methylpolysiloxane column)

-

High-purity helium carrier gas

3. Sample Preparation:

-

Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in the chosen solvent.

-

Perform serial dilutions to obtain a working solution with a concentration suitable for your GC-MS system (e.g., 10-100 µg/mL).

-

Transfer the final solution to an autosampler vial for analysis.

4. GC-MS Instrumental Parameters (Example):

| Parameter | Setting |

| Gas Chromatograph | |

| Injection Port Temperature | 250 °C |

| Injection Mode | Splitless or Split (e.g., 50:1) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |

| Mass Spectrometer | |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Scan Mode | Full Scan |

5. Data Analysis:

-

Integrate the peaks in the total ion chromatogram (TIC).

-

Calculate the area percent of the main peak corresponding to this compound. This provides an estimation of the purity.

-

Analyze the mass spectrum of the main peak to confirm the identity of this compound (Molecular Weight: 146.16 g/mol ).

-

Identify any impurity peaks by searching their mass spectra against a spectral library (e.g., NIST).

Visualizing Workflows

Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow for sourcing and verifying the quality of this compound for research or development purposes.

Caption: Procurement and QC workflow for this compound.

GC-MS Analysis Workflow

This diagram outlines the key steps involved in the GC-MS analysis for purity determination.

Caption: General workflow for GC-MS purity analysis.

References

Health and Safety Information for 2,5-Difluorobenzenethiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information currently available for 2,5-Difluorobenzenethiol (CAS No. 77380-28-0). Due to the limited availability of specific toxicological and GHS classification data for this compound, information from structurally similar compounds, particularly 2,4-Difluorobenzenethiol, has been included to provide a more complete hazard assessment. All data derived from analogous compounds is clearly indicated.

Hazard Identification and Classification

Table 1: GHS Classification (Analogous Compound: 2,4-Difluorobenzenethiol)

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor.[3] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[3] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[3] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation. |

Signal Word: Warning

Hazard Pictograms (based on analogous compound):

Physical and Chemical Properties

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H4F2S[1] |

| Molecular Weight | 146.16 g/mol [1] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 162.4°C at 760 mmHg |

| Flash Point | 56.4°C |

| Density | 1.323 g/cm³ |

Safe Handling and Storage

Due to the hazards associated with thiols, including their strong, unpleasant odor and potential toxicity, stringent safety measures are necessary during handling and storage.[2]

Handling:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.[2]

-

Avoid contact with skin and eyes.[1]

-

Wear suitable protective clothing, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[2]

-

Use non-sparking tools to prevent ignition of flammable vapors.

-

Prevent the formation of dust and aerosols.[1]

-

Ground and bond containers when transferring the material to prevent static discharge.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Keep away from heat, sparks, and open flames.

-

Store separately from incompatible materials such as strong oxidizing agents and strong bases.

First Aid Measures

Table 3: First Aid Procedures for this compound

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1] |

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air. Hazardous decomposition products include carbon oxides, sulfur oxides, and hydrogen fluoride.

-

Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

-

Personal Precautions: Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to a safe area. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with an inert material (e.g., sand, silica gel) and place in a suitable container for disposal. Use spark-proof tools.

Toxicological Information

Specific toxicological data for this compound, such as LD50 and LC50 values, are not available.[1] Thiols, in general, can be toxic, and their strong odor can cause nausea and headaches.[2]

Experimental Protocols

As no specific toxicological studies for this compound are available, this section outlines the general, internationally recognized protocols for acute toxicity testing. These methods would be employed to generate the missing data.

Acute Oral Toxicity (OECD Test Guideline 423):

-

Objective: To determine the oral toxicity of a substance.

-

Procedure: A single dose of the substance is administered to a group of fasted animals (typically rats) by gavage.

-

Observation: Animals are observed for a period of 14 days for signs of toxicity and mortality.

-

Endpoint: The LD50 (the dose that is lethal to 50% of the test population) is estimated.

Acute Dermal Toxicity (OECD Test Guideline 402):

-

Objective: To assess the toxicity of a substance upon dermal contact.

-

Procedure: The substance is applied to a shaved area of the skin of the test animals (usually rats or rabbits) for 24 hours.

-

Observation: Animals are observed for 14 days for signs of skin irritation and systemic toxicity.

-

Endpoint: The dermal LD50 is determined.

Acute Inhalation Toxicity (OECD Test Guideline 403):

-

Objective: To evaluate the toxicity of a substance when inhaled.

-

Procedure: Animals (typically rats) are exposed to the substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (usually 4 hours).

-

Observation: Animals are observed for 14 days for signs of respiratory distress and other toxic effects.

-

Endpoint: The LC50 (the concentration in air that is lethal to 50% of the test population) is determined.

Visualizations

Caption: Safe handling workflow for this compound.

References

An In-depth Technical Guide to the Reactivity Profile of the Thiol Group in 2,5-Difluorobenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of the thiol group in 2,5-difluorobenzenethiol. Drawing upon established principles of thiol chemistry and data from analogous fluorinated thiophenols, this document details the physicochemical properties, acidity, nucleophilicity, and key reactions of this compound. Detailed experimental protocols for common transformations, including S-alkylation, S-arylation, and disulfide formation, are provided to aid in practical applications. The content is structured to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and materials science, offering insights into the strategic use of this compound as a versatile building block.

Introduction

This compound is an aromatic thiol that is gaining interest in the fields of pharmaceutical and agrochemical development due to the unique properties conferred by the fluorine atoms.[1] The fluorine substituents significantly influence the electronic properties of the benzene ring and, consequently, the reactivity of the thiol group. Understanding this reactivity profile is crucial for the effective utilization of this compound in the synthesis of novel molecules. This guide will explore the key aspects of the thiol group's behavior in this compound, providing both theoretical background and practical guidance.

Physicochemical Properties and Acidity

The physicochemical properties of this compound are influenced by the presence of the two fluorine atoms on the benzene ring. While specific experimental data for this compound is limited, we can infer its properties from closely related compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2,4-Difluorobenzenethiol | 3,4-Difluorobenzenethiolate | Thiophenol |

| Molecular Formula | C₆H₄F₂S[2] | C₆H₄F₂S[3] | C₆H₄F₂S[4] | C₆H₅SH |

| Molecular Weight | 146.16 g/mol [2] | 146.16 g/mol [3] | 146.16 g/mol | 110.18 g/mol |

| Boiling Point | Not available | 59 °C @ 20 mm Hg[3] | Not available | 168.7 °C |

| Density | Not available | 1.29 g/mL at 25 °C[3] | 1.323 g/mL | 1.073 g/mL |

| Predicted pKa | ~5.8 | 5.78 ± 0.48[3] | 5.0 ± 0.10[4] | ~6.6[5] |

The acidity of the thiol group is a critical parameter governing its reactivity. Thiols are generally more acidic than their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom, which helps to stabilize the resulting thiolate anion.[6][7] The presence of electron-withdrawing fluorine atoms on the aromatic ring is expected to further increase the acidity of this compound by stabilizing the negative charge on the sulfur atom through inductive effects. The predicted pKa of approximately 5.8 is significantly lower than that of thiophenol, indicating that this compound is a stronger acid.[3][5] This enhanced acidity facilitates the formation of the highly nucleophilic thiolate anion under milder basic conditions.[5]

Nucleophilicity and Reactivity of the Thiolate

Upon deprotonation, the resulting 2,5-difluorobenzenethiolate anion is a potent nucleophile.[6][8] The sulfur atom, with its lone pairs of electrons, readily participates in nucleophilic substitution and addition reactions.[9] Thiolates are generally considered excellent nucleophiles, often surpassing their corresponding alkoxides in reactivity, especially in S-N2 reactions.[7][10]

The general reactivity of thiols as nucleophiles is well-established.[10] The deprotonated thiolate is an even better nucleophile and can react with a variety of electrophiles.[8]

References

- 1. sioc.ac.cn [sioc.ac.cn]

- 2. 2,5-Difluorobenzene-1-thiol | C6H4F2S | CID 3836323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. chembk.com [chembk.com]

- 5. nbinno.com [nbinno.com]

- 6. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

Methodological & Application

Synthesis of 2,5-Difluorobenzenethiol Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 2,5-difluorobenzenethiol and its derivatives. This class of compounds holds significant potential in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atoms and the versatile reactivity of the thiol group. The protocols detailed herein are based on established chemical principles and aim to provide a practical framework for the synthesis and derivatization of this important building block.

Synthesis of this compound

The most common and reliable method for the laboratory-scale synthesis of this compound involves a two-step process starting from commercially available 2,5-difluoroaniline. The first step is the formation of the corresponding sulfonyl chloride, which is then reduced to the target thiol.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Difluorobenzenesulfonyl Chloride

This protocol is adapted from established procedures for the synthesis of arylsulfonyl chlorides from anilines.

-

Materials: 2,5-difluoroaniline, concentrated hydrochloric acid, sodium nitrite, acetic acid, sulfur dioxide, cuprous chloride, ether, saturated sodium bicarbonate solution, anhydrous sodium sulfate, ice.

-

Procedure:

-

In a suitable reaction vessel, rapidly add 2,5-difluoroaniline (1.0 eq) to a pre-cooled mixture of concentrated hydrochloric acid and acetic acid at a temperature below -10 °C.

-

To this solution, add a solution of sodium nitrite (1.07 eq) in water dropwise, maintaining the temperature between -10 and -25 °C. Stir for 45 minutes after the addition is complete.

-

In a separate vessel, prepare a mixture of acetic acid saturated with sulfur dioxide and cuprous chloride (catalytic amount).

-

Add the diazonium salt solution in batches to the sulfur dioxide/cuprous chloride mixture, maintaining the temperature around -25 °C. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Pour the reaction mixture into an ice-water mixture and extract with ether.

-

Combine the ether extracts, wash with saturated aqueous sodium bicarbonate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,5-difluorobenzenesulfonyl chloride. The product can be purified by vacuum distillation.

-

Protocol 2: Reduction of 2,5-Difluorobenzenesulfonyl Chloride to this compound

This protocol employs a standard method for the reduction of arylsulfonyl chlorides.

-

Materials: 2,5-difluorobenzenesulfonyl chloride, zinc dust, concentrated sulfuric acid, ice, diethyl ether, anhydrous calcium chloride.

-

Procedure:

-

In a large round-bottom flask equipped with a mechanical stirrer, prepare a cold mixture of crushed ice and concentrated sulfuric acid.

-

With vigorous stirring, slowly add the crude 2,5-difluorobenzenesulfonyl chloride (1.0 eq) to the cold acid mixture, ensuring the temperature is maintained at or below 0 °C.

-

Gradually add zinc dust (excess) in portions, keeping the temperature below 5 °C.

-

After the zinc addition is complete, continue stirring at 0 °C for 1-2 hours.

-

Remove the ice bath and allow the reaction to warm to room temperature. A vigorous reaction may occur; moderate with intermittent cooling if necessary.

-

Once the initial exotherm subsides, heat the mixture to reflux with continued stirring until the reaction is complete (monitor by TLC).

-

The product, this compound, can be isolated by steam distillation from the reaction mixture.

-

Extract the distillate with diethyl ether, dry the organic layer over anhydrous calcium chloride, and remove the solvent under reduced pressure. Further purification can be achieved by vacuum distillation.

-

Quantitative Data

| Step | Starting Material | Product | Reagents and Conditions | Yield |

| 1 | 2,5-Difluoroaniline | 2,5-Difluorobenzenesulfonyl chloride | 1. HCl, NaNO₂, -10 to -25 °C 2. SO₂, CuCl | ~87% |

| 2 | 2,5-Difluorobenzenesulfonyl chloride | This compound | Zn dust, conc. H₂SO₄, 0 °C to reflux | 70-85% (Typical) |

Synthesis of this compound Derivatives

The thiol group of this compound is a versatile handle for the synthesis of a wide range of derivatives, primarily through S-alkylation, S-arylation, and oxidation reactions.

S-Alkylation: Synthesis of 2,5-Difluorophenyl Thioethers

S-alkylation is a fundamental transformation that involves the reaction of the thiolate anion with an alkyl halide.

Caption: S-Alkylation of this compound.

Protocol 3: Synthesis of Ethyl 2-((2,5-Difluorophenyl)thio)acetate

-

Materials: this compound, potassium carbonate, ethyl bromoacetate, anhydrous N,N-dimethylformamide (DMF), deionized water, ethyl acetate, brine.

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and anhydrous DMF.

-

Add potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes to form the thiolate.

-

Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

S-Arylation: Synthesis of Diaryl Thioethers

The synthesis of diaryl thioethers from this compound can be achieved via the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.[1]

Caption: S-Arylation via Ullmann Condensation.

Protocol 4: Synthesis of 2,5-Difluorophenyl Phenyl Thioether

-

Materials: this compound, iodobenzene, copper(I) iodide, potassium carbonate, anhydrous N,N-dimethylformamide (DMF).

-

Procedure:

-

To a flame-dried Schlenk flask, add copper(I) iodide (0.1 eq), potassium carbonate (2.0 eq), and this compound (1.2 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon).

-

Add anhydrous DMF, followed by iodobenzene (1.0 eq).

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or toluene).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Oxidation: Synthesis of Bis(2,5-difluorophenyl) Disulfide

Thiols can be readily oxidized to the corresponding disulfides under mild conditions. This can be a competing side reaction in other derivatizations if an inert atmosphere is not maintained.

Caption: Oxidation of this compound.

Protocol 5: Synthesis of Bis(2,5-difluorophenyl) Disulfide

-

Materials: this compound, iodine, methanol, sodium thiosulfate solution.

-

Procedure:

-

Dissolve this compound (1.0 eq) in methanol.

-

To this solution, add a solution of iodine (0.5 eq) in methanol dropwise with stirring at room temperature.

-

Continue stirring for 1-2 hours or until TLC analysis indicates complete consumption of the starting thiol.

-

Quench any excess iodine by adding a few drops of aqueous sodium thiosulfate solution until the brown color disappears.

-

Add water to precipitate the disulfide product.

-

Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Quantitative Data for Derivatives

| Reaction Type | Starting Materials | Product | Typical Conditions | Yield Range |

| S-Alkylation | This compound, Alkyl Halide | 2,5-Difluorophenyl Alkyl Thioether | K₂CO₃, DMF, Room Temperature | 80-95% |

| S-Arylation | This compound, Aryl Halide | 2,5-Difluorophenyl Aryl Thioether | CuI, K₂CO₃, DMF, 120-140 °C | 60-80% |

| Oxidation | This compound | Bis(2,5-difluorophenyl) Disulfide | I₂, Methanol, Room Temperature | >90% |

Applications in Drug Discovery: Targeting the COX-2 Enzyme

Derivatives of this compound, particularly those incorporating a diaryl heterocyclic scaffold, are of significant interest as potential anti-inflammatory agents. Many selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib, feature a diaryl system with a sulfonamide or methylsulfone group.[2][3] The 2,5-difluorophenylthio moiety can be incorporated into similar structures to modulate the compound's pharmacokinetic and pharmacodynamic properties.

COX-2 Signaling Pathway and Inhibition

The anti-inflammatory effects of COX-2 inhibitors are achieved by blocking the synthesis of prostaglandins, which are key mediators of pain and inflammation.[4][5]

Caption: Inhibition of the COX-2 pathway.

The 2,5-difluorophenylthio group can be a key component of novel non-steroidal anti-inflammatory drugs (NSAIDs). By designing molecules that selectively bind to the active site of the COX-2 enzyme, it is possible to reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors. The development of such targeted therapies is an active area of research in medicinal chemistry.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Strategic Use of 2,5-Difluorobenzenethiol in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,5-difluorobenzenethiol as a versatile building block in the synthesis of pharmaceutical intermediates. The strategic incorporation of the 2,5-difluorophenylthio moiety can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. While specific examples in publicly available literature are limited, the reactivity of this compound can be inferred from closely related, well-documented fluorinated thiophenols. The following protocols are representative of the key synthetic transformations in which this compound is expected to be a valuable reagent.

Introduction

The introduction of fluorine atoms into active pharmaceutical ingredients (APIs) is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Fluorinated thiophenols, such as this compound, serve as important intermediates for incorporating fluorinated arylthio ethers into drug scaffolds. The 2,5-difluoro substitution pattern offers a unique electronic and steric profile that can influence molecular interactions and metabolic pathways.

Key Applications in Pharmaceutical Intermediate Synthesis

The primary application of this compound in pharmaceutical synthesis is as a nucleophile to form carbon-sulfur bonds, leading to the creation of 2,5-difluorophenyl thioethers. These reactions are crucial for constructing key fragments of more complex drug molecules.

S-Alkylation via Nucleophilic Substitution (SN2)

A fundamental application of this compound is its reaction with various alkyl halides or tosylates in the presence of a base to yield 2,5-difluorophenyl alkyl thioethers. This reaction typically proceeds via an SN2 mechanism. The choice of base and solvent is critical for achieving high yields and minimizing side reactions, such as the formation of disulfide byproducts.

Experimental Protocols

Protocol 1: General Procedure for S-Alkylation of this compound

This protocol outlines a general method for the synthesis of a 2,5-difluorophenyl alkyl sulfide, a common intermediate in various pharmaceutical syntheses.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the anhydrous solvent.

-

Add the base (1.5 - 2.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the thiolate.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Hypothetical)

| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl bromide | K₂CO₃ | DMF | 25 | 4 | 92 |

| Ethyl bromoacetate | Cs₂CO₃ | MeCN | 50 | 6 | 88 |

| 1-Bromobutane | K₂CO₃ | DMF | 60 | 8 | 85 |

S-Arylation via Nucleophilic Aromatic Substitution (SNAr)

This compound can act as a potent nucleophile in SNAr reactions with electron-deficient aryl halides or heteroaryl halides to form diaryl thioethers. The success of this reaction is highly dependent on the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to the leaving group on the aromatic ring.

Protocol 2: General Procedure for SNAr Reaction with an Activated Aryl Halide

This protocol provides a general method for the synthesis of a 2,5-difluorophenyl aryl sulfide.

Materials:

-

This compound

-

Activated aryl halide (e.g., 1-fluoro-4-nitrobenzene, 2-chloro-5-cyanopyridine)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Water and Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.2 eq) and the anhydrous solvent.

-

Carefully add the base (2.0 eq of K₂CO₃ or 1.2 eq of NaH) portion-wise. If using NaH, stir until hydrogen evolution ceases.

-

Add the activated aryl halide (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture (e.g., 80-120 °C) and stir for the required time, monitoring by TLC.

-

Cool the reaction to room temperature and carefully quench with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography.

Quantitative Data Summary (Hypothetical)

| Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-Fluoro-4-nitrobenzene | K₂CO₃ | DMF | 100 | 12 | 85 |

| 2-Chloro-5-cyanopyridine | NaH | DMSO | 120 | 8 | 78 |

Visualizations

Caption: General experimental workflow for the synthesis of 2,5-difluorophenyl thioethers.

References

Application Notes and Protocols for the Formation of Self-Assembled Monolayers with 2,5-Difluorobenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate, providing a powerful method for tailoring surface properties at the nanoscale. Aromatic thiols on noble metal surfaces, particularly gold, are extensively studied for applications in molecular electronics, biosensing, and corrosion protection. The introduction of fluorine atoms into the aromatic ring, as with 2,5-Difluorobenzenethiol, offers a potent strategy for tuning the monolayer's properties. Fluorination is known to enhance thermal stability, and chemical inertness, and to modify the electronic landscape of the monolayer due to the high electronegativity of the C-F bond. These characteristics make fluorinated benzenethiol SAMs particularly interesting for the development of advanced functional surfaces in drug delivery systems, diagnostic platforms, and biocompatible coatings.

This document provides a detailed protocol for the preparation and characterization of self-assembled monolayers of this compound on gold surfaces. While specific experimental data for this compound is limited in published literature, the following protocols are based on established methods for closely related fluorinated aromatic thiols. The provided quantitative data for isomers and analogues will serve as a valuable reference for expected outcomes.

Data Presentation

The following tables summarize typical quantitative data for SAMs formed from benzenethiol and its fluorinated derivatives on gold. This data provides a comparative baseline for the expected surface properties of a this compound SAM.

Table 1: Surface Wettability and Energy of Aromatic Thiol SAMs on Gold

| Compound | Water Contact Angle (θw) [°] | Ethylene Glycol Contact Angle (θEG) [°] | Surface Tension (γs) [mN/m] |

| Benzenethiol (BT) | 75.3 ± 1.1 | 48.9 ± 1.0 | 35.8 ± 1.0 |

| 4-Fluorobenzenethiol (4-FBT) | 77.4 ± 1.0 | 54.2 ± 0.9 | 33.3 ± 0.8 |

| 2,6-Difluorobenzenethiol (2,6-DFBT) | 82.3 ± 0.9 | 62.9 ± 0.9 | 29.1 ± 0.8 |

| 3,5-Difluorobenzenethiol (3,5-DFBT) | 85.1 ± 1.0 | 66.0 ± 1.0 | 27.2 ± 0.9 |

Data sourced from comparative studies of benzenethiol derivatives. The increased fluorination generally leads to a more hydrophobic surface (higher water contact angle) and lower surface tension.

Table 2: Expected Characterization Parameters for Fluorinated Aromatic Thiol SAMs

| Characterization Technique | Parameter | Typical Value/Range |

| X-ray Photoelectron Spectroscopy (XPS) | S(2p) Binding Energy | 162.0 - 163.5 eV (Thiolate on Gold) |

| F(1s) Binding Energy | ~688 eV | |

| Ellipsometry | Monolayer Thickness | 5 - 8 Å |

| Thermal Desorption Spectroscopy | Desorption Temperature | 170 - 185 °C (for Difluorobenzenethiol isomers) |

These values are typical for fluorinated aromatic thiol SAMs on gold and provide a reference for the characterization of this compound monolayers.

Experimental Protocols

This section details the recommended procedures for the preparation of gold substrates and the subsequent formation of this compound SAMs. A clean environment is crucial for the formation of high-quality SAMs.[1]

Materials and Reagents

-

This compound (>95% purity)

-

Gold-coated substrates (e.g., silicon wafers or glass slides with a titanium or chromium adhesion layer)

-

Absolute Ethanol (200 proof, anhydrous)

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Deionized water (18 MΩ·cm)

-

High-purity nitrogen gas

-

Glass scintillation vials or other suitable containers

-

Sonicator

-

Tweezers for sample handling

Substrate Preparation (Gold Surface Cleaning)

Proper cleaning of the gold substrate is a critical step for the formation of a uniform and well-ordered SAM.[1]

-

Solvent Rinsing: Thoroughly rinse the gold substrate with absolute ethanol to remove gross organic contaminants. Dry with a gentle stream of nitrogen gas.

-

Piranha Etching (Optional but Recommended for robust cleaning):

-

Safety Precaution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme caution in a fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

-

Carefully immerse the gold substrates in freshly prepared Piranha solution for 5-10 minutes.

-

Remove the substrates using tweezers and rinse extensively with deionized water.

-

-

Final Rinsing and Drying:

-

Rinse the cleaned substrates with absolute ethanol.

-

Dry the substrates under a gentle stream of high-purity nitrogen gas.

-